molecular formula C31H32N4O4 B4940187 4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B4940187
M. Wt: 524.6 g/mol
InChI Key: LUAMDENOWBAPFF-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and methoxy groups

Preparation Methods

The synthesis of 4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate pyrazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved can include inhibition of NF-κB, modulation of oxidative stress, and interference with cell signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and methoxy-substituted aromatic compounds. Compared to these, 4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties . Some similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O4/c1-20-27(30(36)34(32(20)3)23-13-9-7-10-14-23)29(22-17-18-25(38-5)26(19-22)39-6)28-21(2)33(4)35(31(28)37)24-15-11-8-12-16-24/h7-19,29H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAMDENOWBAPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OC)OC)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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